(1-methylcycloheptyl)methanesulfonyl chloride
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Overview
Description
(1-Methylcycloheptyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C₉H₁₇ClO₂S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 1-methylcycloheptyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methanesulfonyl Chloride Route: One common method involves the reaction of methanesulfonyl chloride with 1-methylcycloheptanol in the presence of a base such as pyridine.
Sulfonation Route: Another method involves the sulfonation of 1-methylcycloheptane with sulfur trioxide followed by chlorination with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of (1-methylcycloheptyl)methanesulfonyl chloride often involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1-Methylcycloheptyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to (1-methylcycloheptyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.
Reduction: Reagents include lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: (1-Methylcycloheptyl)methanesulfonamides, (1-methylcycloheptyl)methanesulfonates.
Reduction Products: (1-Methylcycloheptyl)methanesulfonamide.
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides: (1-Methylcycloheptyl)methanesulfonyl chloride is used as a reagent in the synthesis of various sulfonamides, which are important intermediates in pharmaceutical chemistry.
Biology:
Enzyme Inhibition Studies: The compound is used in studies involving enzyme inhibition, particularly in the development of inhibitors for sulfonamide-sensitive enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, especially those targeting sulfonamide-sensitive pathways.
Industry:
Mechanism of Action
Mechanism: (1-Methylcycloheptyl)methanesulfonyl chloride acts as an electrophile due to the presence of the sulfonyl chloride group. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The mechanism typically involves the formation of a tetrahedral intermediate followed by the elimination of chloride ion .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methanesulfonyl Chloride (CH₃SO₂Cl): A simpler analog used in similar reactions but lacks the cycloheptyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used in organic synthesis, but with a toluene group instead of a cycloheptyl group.
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): A more reactive analog due to the presence of electron-withdrawing trifluoromethyl group.
Uniqueness: (1-Methylcycloheptyl)methanesulfonyl chloride is unique due to its bulky cycloheptyl group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
CAS No. |
1936383-05-9 |
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Molecular Formula |
C9H17ClO2S |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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